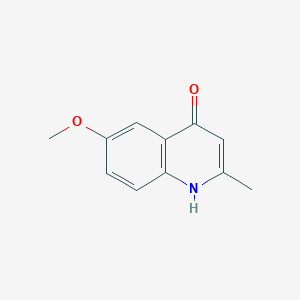

6-Methoxy-2-methylquinolin-4-ol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Pharmaceutical Sciences

The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govtandfonline.comnih.gov Quinolines are a class of heterocyclic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org This versatile scaffold is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities. nih.govorientjchem.orgbenthamdirect.com

The significance of the quinoline ring system stems from its ability to interact with various biological targets, leading to a broad spectrum of therapeutic applications. nih.govorientjchem.org Quinoline derivatives have been developed as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govorientjchem.orgbenthamdirect.com The structural diversity of quinoline derivatives, achieved through various substitutions on the ring system, allows for the fine-tuning of their biological and physicochemical properties. orientjchem.org

Historical Context of 6-Methoxy-2-methylquinolin-4-ol in Quinoline Chemistry Research

Historically, research into quinoline compounds has been a cornerstone of heterocyclic chemistry. The synthesis and exploration of quinoline derivatives have led to the discovery of numerous important molecules. Within this broader context, this compound has played a role as a valuable synthetic intermediate.

Early research often focused on the development of synthetic methodologies to access various substituted quinolines. For instance, the Conrad-Limpach cyclization has been a classical route for synthesizing quinolin-2-ols and quinolin-4-ols. This method involves the condensation of an aniline (B41778) with a β-ketoester followed by cyclization. Specifically, the reaction of p-anisidine (B42471) with ethyl acetoacetate (B1235776) can lead to the formation of the quinoline ring system, which can then be further modified.

Over the years, the focus has shifted towards utilizing these fundamental quinoline structures to build more complex and functionally diverse molecules. For example, this compound has been used as a precursor in the synthesis of various derivatives. rsc.org Its reactive hydroxyl group allows for further chemical transformations, making it a key component in the construction of novel chemical entities with potential applications in various fields of chemical research.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 6-methoxy-2-methyl-1H-quinolin-4-one |

| CAS Number | 15644-90-3 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)OC |

| InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) |

Data sourced from PubChem CID 316987 nih.gov

Synthesis and Reactions

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes in organic chemistry. One prominent method is the Doebner reaction, which involves the condensation of an aniline (like p-anisidine), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov

For instance, the reaction of p-anisidine, a substituted benzaldehyde, and pyruvic acid in ethanol (B145695) under reflux conditions can yield 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov These carboxylic acids can then be subjected to further chemical modifications.

The reactivity of this compound is largely dictated by the functional groups present on the quinoline scaffold. The hydroxyl group at the 4-position can undergo O-alkylation reactions. For example, ultrasound-assisted O-alkylation with benzyl (B1604629) bromides in the presence of a base like potassium carbonate and a solvent like dimethylformamide has been shown to be an efficient method.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, the methoxy (B1213986) group protons, and the hydroxyl proton. A broad singlet around δ 11.53 ppm is characteristic of the -OH group, while a singlet around δ 2.32 ppm corresponds to the -CH₃ group. |

| ¹³C NMR | Resonances for the eleven carbon atoms in the molecule, including those of the quinoline core, the methyl group, and the methoxy group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H, C-H, C=O (in the tautomeric quinolone form), and C-O functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition. |

Research Applications

The primary application of this compound in research lies in its role as a versatile precursor for the synthesis of more complex quinoline derivatives. These derivatives are then investigated for a wide range of potential biological activities. For example, it has been used in the synthesis of compounds designed as P-glycoprotein (P-gp) inhibitors, which could have implications in overcoming multidrug resistance in cancer. nih.gov

Furthermore, the core structure of this compound is found within more complex molecules that have been studied for their potential as antimicrobial and anticancer agents. The ability to modify the hydroxyl and other positions on the quinoline ring allows chemists to create libraries of compounds for screening in various biological assays.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFIWGFOCYLOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935452 | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-90-3 | |

| Record name | 6-Methoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15644-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Methoxy 2 Methylquinolin 4 Ol and Its Derivatives

Established Synthetic Routes to 6-Methoxy-2-methylquinolin-4-ol

The formation of the this compound scaffold is primarily achieved through well-established cyclization reactions and the functionalization of existing quinoline (B57606) structures.

Cyclization Reactions in this compound Formation

A cornerstone in quinoline synthesis is the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgjptcp.comquimicaorganica.org In the specific synthesis of this compound, the reaction commences with p-anisidine (B42471) (4-methoxyaniline) and ethyl acetoacetate (B1235776). This initial reaction forms a β-anilinocrotonate intermediate. Subsequent thermal cyclization of this intermediate, typically carried out in a high-boiling point solvent like diphenyl ether at temperatures around 250°C, yields the target this compound. This method is known for producing good yields, often in the range of 68-75%.

Another approach involves the use of isatoic anhydrides. A modified Coppola quinoline synthesis utilizes the one-pot acylation of ethyl acetoacetate with an isatoic anhydride, followed by dehydrative intramolecular cyclization to form the quinoline scaffold. nih.govnih.gov This method provides a convenient route to substituted 2-methyl-4-hydroxyquinolines. nih.gov

The reaction conditions for the Conrad-Limpach synthesis are crucial. While early syntheses without a solvent resulted in modest yields, the use of an inert solvent like mineral oil has been shown to significantly increase yields to as high as 95% in many cases. wikipedia.org The reaction mechanism involves the initial attack of the aniline on the keto group of the β-ketoester, forming a Schiff base, which then undergoes an electrocyclic ring closing at high temperatures. wikipedia.org

Table 1: Key Parameters for Conrad-Limpach Synthesis of this compound

| Step | Reagents/Conditions | Yield (%) | Reference |

| Condensation | p-Anisidine (1.0 equiv), Ethyl acetoacetate (1.2 equiv), Ethanol (B145695) (reflux, 4 hours) | - | |

| Cyclization | Diphenyl ether, 250°C, 1 hour | 68–75 |

Functionalization of Precursor Quinoline Derivatives

An alternative strategy for synthesizing this compound and its analogs is through the functionalization of a pre-existing quinoline core. For instance, 6-amino-2-methylquinolin-4-ol serves as a versatile precursor. This compound can undergo various reactions, such as nucleophilic substitution, where the amino group can be replaced by other functional groups to generate a variety of derivatives.

Advanced Synthetic Approaches and Reaction Optimizations

To improve efficiency, yield, and environmental impact, advanced synthetic methods and optimizations for industrial-scale production have been developed.

Ultrasound-Assisted Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines

A notable advancement is the use of ultrasound energy to facilitate the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines from this compound. mdpi.comnih.gov This method offers a rapid and efficient pathway for O-alkylation. mdpi.comresearchgate.net The reaction is typically carried out in an open vessel system using dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base. mdpi.com Sonication for as little as 15 minutes can lead to satisfactory yields (45–84%) and high purities (≥95%) of the desired 4-alkoxy derivatives. mdpi.comnih.govresearchgate.net This technique is not only faster but also considered more environmentally friendly. mdpi.comnih.gov

Table 2: Ultrasound-Assisted O-Alkylation of this compound

| Reagents | Conditions | Time | Yield (%) | Reference |

| Benzyl (B1604629) bromides, K₂CO₃, DMF | Sonication (ultrasonic probe) | 15 min | 45–84 | mdpi.com |

Industrial Scale Synthesis Considerations

For large-scale production, the efficiency and feasibility of the synthetic route are paramount. The Conrad-Limpach method, while effective, requires high-temperature cyclization, which can pose challenges for industrial applications. However, optimizations such as the use of specific catalysts and solvents can improve scalability. For instance, a modified Skraup synthesis for 6-methoxyquinoline (B18371), a related compound, utilizes ferrous sulfate (B86663) and boric acid as inhibitors to prevent the reaction from becoming too intense, thereby increasing the yield. google.com While not directly for this compound, this highlights the types of considerations necessary for industrial production. The development of one-pot procedures and the use of readily available, inexpensive starting materials like isatoic anhydrides also contribute to the industrial viability of quinoline synthesis. nih.govmdpi.com

Derivatization Strategies of the this compound Nucleus

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives with diverse functionalities. Common derivatization strategies include:

O-Alkylation: As demonstrated in the ultrasound-assisted synthesis, the hydroxyl group at the 4-position can be readily alkylated to produce various 4-alkoxy derivatives. mdpi.com

Chlorination: The hydroxyl group can be replaced with a chlorine atom using reagents like phosphorus oxychloride (POCl₃) to yield 4-chloro-6-methoxy-2-methylquinoline. This chloro-derivative is a key intermediate for further nucleophilic substitution reactions.

N-Methylation: The nitrogen atom in the quinoline ring can be methylated, for example, using methyl iodide in the presence of a base like sodium carbonate. nih.gov

Functionalization at other positions: The quinoline ring can be further modified at various positions. For instance, nitration can introduce a nitro group, which can then be reduced to an amino group, opening up further avenues for derivatization. researchgate.net

These derivatization strategies allow for the fine-tuning of the molecule's properties for various applications.

Substitution Reactions at Key Positions (e.g., 4-position, 6-position, 3-position)

The reactivity of the this compound core allows for substitutions at several key positions, enabling the generation of a wide range of derivatives. The hydroxyl group at the 4-position is a primary site for modification. For instance, ultrasound-assisted O-alkylation with benzyl bromides in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) provides an efficient route to 4-alkoxy derivatives. This position is critical, as while the parent compound may lack certain biological activities, substitutions at the 4-position can impart potent pharmacological properties.

The methoxy (B1213986) group at the 6-position can also be a target for substitution, although this is less commonly reported for this specific quinoline derivative. More broadly, in quinoline chemistry, demethylation to the corresponding phenol (B47542) is a feasible transformation, which can then be further functionalized.

Substitution at the 3-position of the quinoline ring is another important pathway for creating diverse analogs. For example, a series of 6-methoxy-2-arylquinoline-4-carboxylic acids were synthesized, which could then be further modified. nih.gov These carboxylic acid derivatives can be converted to their corresponding methyl esters or reduced to form hydroxymethyl groups at the 4-position, showcasing the versatility of this synthetic handle. nih.gov

Formation of Fused Heterocyclic Systems Containing the this compound Moiety

The quinoline nucleus can be annulated with other heterocyclic rings to create more complex, fused systems, which often exhibit unique biological activities. nih.gov While specific examples starting directly from this compound are not extensively detailed in the provided context, the general strategies for forming fused quinoline heterocycles are well-established. These methods often involve the reaction of a functionalized quinoline with a suitable partner to build the new ring.

For instance, reactions involving the amino group of 6-amino-2-methylquinolin-4-ol, a close derivative, demonstrate the potential for forming fused systems. rawdatalibrary.net Heterocyclization of a thiourea (B124793) derivative with reagents like ethyl bromoacetate (B1195939) or bromacetophenone leads to the formation of fused thiazolidinone and thiazole (B1198619) rings, respectively. rawdatalibrary.net These reactions highlight how functional groups on the quinoline ring can be utilized to construct new heterocyclic structures, expanding the chemical space accessible from the this compound scaffold. The synthesis of fused tetracyclic quinolines has been achieved through various methods, including one-pot domino reactions, microwave-assisted synthesis, and photocatalytic reactions. nih.gov

Preparation of Functionalized Analogs

A wide variety of functionalized analogs of the this compound framework have been synthesized, each with potentially unique properties. The preparation of these analogs often begins with the introduction of a reactive functional group onto the quinoline core.

Thiourea and Thiazole Derivatives: Starting from 6-amino-2-methylquinolin-4-ol, thiourea derivatives can be synthesized by reacting the amino group with phenyl isothiocyanate or ammonium (B1175870) thiocyanate. rawdatalibrary.netnih.gov These thiourea derivatives can then undergo cyclization reactions to form thiazole-based structures. rawdatalibrary.netresearchgate.net For example, reaction with ethyl bromoacetate yields a 2-imino-1,3-thiazolidin-4-one derivative. rawdatalibrary.net

Schiff Bases: The reaction of an amino-substituted quinoline with an aldehyde, such as salicylaldehyde, results in the formation of a Schiff base. rawdatalibrary.netnih.gov This reaction typically occurs under reflux in a suitable solvent like methanol. nih.gov

Triazolyl Quinolines: While not directly detailed for this compound in the provided information, the synthesis of triazolyl quinolines is a known strategy in quinoline chemistry, often involving click chemistry (copper-catalyzed azide-alkyne cycloaddition) with an appropriately functionalized quinoline. mdpi.com

Sulfonamides: The synthesis of sulfonamide derivatives would typically involve the reaction of an aminoquinoline with a sulfonyl chloride. This is a common method for introducing the sulfonamide moiety, which is a well-known pharmacophore.

Alkoxypropan-2-ol Derivatives: The synthesis of these derivatives can be achieved through the O-alkylation of the hydroxyl group at the 4-position with a suitable propylene (B89431) oxide derivative or a 3-carbon synthon containing a hydroxyl group.

Synthesis of Quinoline-Based Reagents for Analytical Applications

Quinoline derivatives can be functionalized to create reagents for analytical purposes. A key example is the preparation of N-hydroxysuccinimide (NHS) esters. These activated esters are valuable for bioconjugation, allowing the quinoline moiety to be attached to biomolecules such as proteins or nucleic acids for detection and imaging applications. The synthesis would involve activating a carboxylic acid-functionalized quinoline with NHS.

Spectroscopic and Analytical Characterization Techniques in Synthetic Studies

The characterization of newly synthesized this compound derivatives relies on a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

In the ¹H NMR spectrum of this compound, characteristic signals include a broad singlet for the -OH proton (around δ 11.53), aromatic protons in the range of δ 7.24–7.45, and a singlet for the -CH₃ group at δ 2.32. The methoxy protons typically appear as a singlet around δ 3.9. nih.govmdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton, with the methoxy carbon appearing around 56.63 ppm. mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds. For this compound, a molecular ion peak at m/z 191.0 [M+H]⁺ is observed, consistent with its molecular formula C₁₁H₁₁NO₂.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. For example, in a 2-formyl-6-methoxy-3-carbethoxy quinoline derivative, characteristic carbonyl stretching frequencies for the ester and aldehyde groups were observed at 1710 cm⁻¹ and 1699 cm⁻¹, respectively. nih.gov

UV-Visible Spectroscopy: This technique is used to study the electronic absorption properties of the quinoline derivatives. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. nih.govresearchgate.net

Elemental Analysis: This technique determines the elemental composition of a compound, providing further confirmation of its empirical and molecular formula. nih.gov

Table of Spectroscopic Data for this compound and Derivatives

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| This compound | ¹H NMR | δ 11.53 (s, 1H, -OH), 7.45–7.24 (m, aromatic H), 2.32 (s, 3H, -CH₃) | |

| This compound | ESI-MS | m/z 191.0 [M+H]⁺ | |

| (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate | ¹H NMR | δ 3.9 (s, 3H, OCH₃), 5.02–5.42 (vinyl H), 6.80–7.38 (aromatic H), 7.50–9.96 (quinoline H) | mdpi.com |

| (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate | ¹³C NMR | δ 56.63 (OCH₃), 117.20–164.49 (aromatic C) | mdpi.com |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | ¹H NMR | δ 3.94 (s, 3H, OCH₃), 7.49–8.28 (m, aromatic H), 13.96 (s, 1H, COOH) | nih.gov |

| 2-formyl-6-methoxy-3-carbethoxy quinoline | FT-IR | 1710 cm⁻¹ (C=O, ester), 1699 cm⁻¹ (C=O, aldehyde) | nih.gov |

Pharmacological and Biological Research of 6 Methoxy 2 Methylquinolin 4 Ol and Its Analogues

Investigations into Antimicrobial Activities

The emergence of drug-resistant microbial pathogens presents a major threat to global health, necessitating the discovery of new antimicrobial agents. nih.gov Quinoline (B57606) derivatives have long been recognized for their antimicrobial potential, and recent research continues to explore novel analogues for enhanced efficacy against a range of microorganisms. benthamscience.comresearchgate.net

Anti-tubercular Activity against Mycobacterium tuberculosis (Mtb) Strains

Tuberculosis (TB) remains a leading cause of mortality from a single infectious agent, and the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has created an urgent need for new therapeutic strategies. nih.govbiorxiv.org Quinoline-based compounds have shown promise as anti-tubercular agents. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov

Several of these analogues demonstrated moderate to good anti-tubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM. nih.gov Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the quinoline ring and the alkoxy side chain significantly influence the antimycobacterial potency. For example, compound 8a (1-methoxy-2-(quinolin-4-yl)propan-2-ol), an unsubstituted quinoline derivative, showed excellent activity with an MIC of 14.4 μM, which was more potent than the standard drug pyrazinamide. nih.gov Similarly, the 6-bromo analogue 8h (1-butoxy-2-(6-bromoquinolin-4-yl)propan-2-ol) was comparable in activity to the standard drug isoniazid. nih.gov The research suggests that these quinoline derivatives could be valuable leads for developing new anti-TB drugs. nih.gov

In other studies, 4-anilinoquinoline derivatives have been identified as novel inhibitors of M. tuberculosis. biorxiv.org Specifically, the presence of a 6,7-dimethoxy substitution on the quinoline ring was found to be important for Mtb inhibition. biorxiv.orgresearchgate.net While a mono-substituted 6-methoxy analogue showed no significant activity at the tested concentration, a related compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34 ), exhibited potent activity with an MIC value in the range of 1.25-2.5 µM. biorxiv.org

| Compound | Mtb Strain | MIC (μM) | Reference |

| 8a : 1-methoxy-2-(quinolin-4-yl)propan-2-ol | H37Rv | 14.4 | nih.gov |

| 8e : 2-(6-bromoquinolin-4-yl)-1-methoxypropan-2-ol | H37Rv | 21.2 | nih.gov |

| 8h : 1-butoxy-2-(6-bromoquinolin-4-yl)propan-2-ol | H37Rv | 9.2 | nih.gov |

| 8i : 2-(6-chloroquinolin-4-yl)-1-methoxypropan-2-ol | H37Rv | 24.9 | nih.gov |

| 34 : 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mtb | 1.25-2.5 | biorxiv.org |

| Isoniazid (Standard) | H37Rv | 2.3 | nih.gov |

| Pyrazinamide (Standard) | H37Rv | 25.4 | nih.gov |

Antibacterial Spectrum and Efficacy

Beyond their antimycobacterial effects, quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. benthamscience.com A series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. researchgate.net The majority of these compounds showed moderate activity against the selected strains, which included Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Similarly, the antibacterial activity of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives was evaluated. nih.gov Compounds 8c , 8d , 8e , 8g , 8k , and 8o displayed good activity against Staphylococcus albus. nih.gov Furthermore, compound 8c was effective against Proteus mirabilis, and compound 8n showed good activity against E. coli. nih.gov Other research has highlighted that certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety exhibit potent activity against urinary tract infection pathogens. mdpi.com

| Compound | Bacterial Strain | Activity Level | Reference |

| 7b : Ester derivative of 6-methoxyquinoline (B18371) | Gram-positive strains | High | researchgate.net |

| 9c : Thioether derivative of 6-methoxyquinoline | Gram-positive strains | High | researchgate.net |

| 7b, 7d, 9b : 6-methoxyquinoline derivatives | Gram-negative strains | High | researchgate.net |

| 8c, 8d, 8e, 8g, 8k, 8o : Quinoline analogues | Staphylococcus albus | Good | nih.gov |

| 8c : 1-propoxy-2-(quinolin-4-yl)propan-2-ol | Proteus mirabilis | Good | nih.gov |

| 8n : 1-ethoxy-2-(6-methoxyquinolin-4-yl)propan-2-ol | Escherichia coli | Good | nih.gov |

| 3l : Sulfamethazine derivative of 7-methoxyquinoline | E. coli, C. albicans | High | mdpi.com |

Antifungal Efficacy

Fungal infections have become a significant global health issue, compounded by the rise of multidrug resistance. nih.gov This has spurred the search for new antifungal agents, with quinoline derivatives emerging as promising candidates. mdpi.comresearchgate.net

Studies on 6-methoxyquinoline-3-carbonitrile derivatives revealed their potential against several fungal species, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. researchgate.net One of the ester derivatives, 7e , was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net

In another study, 6H-thiochromeno[4,3-b]quinoline derivatives were synthesized and evaluated for their in vitro antifungal activity. All tested compounds showed medium to high activity against the evaluated fungal strains, with MICs ranging from 2 to 64 mg/L. Notably, all the compounds were more active against Microsporum gypseum and Epidermophyton floccosum than the standard drug fluconazole. semanticscholar.org Furthermore, 6-quinolinyl N-oxide chalcones have demonstrated antifungal activity against Paracoccidioides species, with some compounds showing efficacy similar to itraconazole (B105839) in animal models. nih.gov

| Compound Class/Derivative | Fungal Species | Activity Level/MIC | Reference |

| 7e : Ester derivative of 6-methoxyquinoline | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum | More active than Amphotericin B | researchgate.net |

| 6H-thiochromeno[4,3-b]quinolines | Microsporum gypseum, Epidermophyton floccosum | Higher than fluconazole | semanticscholar.org |

| 6-Hydroxycinnolines | Candida species | Potent | nih.gov |

| 4c, 4e : 6-quinolinyl N-oxide chalcones | Paracoccidioides spp. | Active | nih.gov |

Anticancer and Antitumor Research

The quinoline scaffold is a key component in the development of new anticancer agents, with numerous derivatives showing potent antiproliferative properties by targeting various cellular pathways involved in cancer progression. benthamscience.comnih.gov

Cell Cycle Regulation and Apoptosis Induction Pathways

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov Several studies have demonstrated that these compounds can arrest cancer cells at different phases of the cell cycle, leading to cell death.

For example, a study on novel quinoline and isatin (B1672199) derivatives found that compound 7 (a quinoline derivative) caused cellular arrest in the sub-G0 (apoptotic) phase in Caco-2 colon cancer cells. tandfonline.com This was accompanied by a significant downregulation of anti-apoptotic genes like Bcl2 and Bcl-xl and an upregulation of the pro-apoptotic TGF gene. tandfonline.com Another study showed that certain 4-quinolone and quinoline-4-carboxylic acid derivatives induced cell cycle arrest in the G2 phase in HeLa and K-562 cancer cells, leading to apoptotic cell death. nih.gov

Tetrahydroquinolinone derivatives have also been shown to induce G2/M phase arrest and subsequent apoptosis through both intrinsic and extrinsic pathways in lung cancer cells. nih.gov Similarly, some bis-quinoline compounds were found to induce apoptosis in U937 leukemia cells, as evidenced by high sub-G1 peaks in cell cycle analysis and the activation of caspase 3. mdpi.com A quinoline-based mTOR inhibitor, PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine), was also shown to induce apoptosis in leukemia cells through a mitochondrial-dependent pathway. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction Pathway(s) | Reference |

| Quinoline derivative 7 | Caco-2 (Colon) | Arrest in sub-G0 phase | Downregulation of Bcl2, Bcl-xl | tandfonline.com |

| 4-Quinolone derivatives | HeLa, K-562 | G2 phase arrest | DNA disruption | nih.gov |

| Tetrahydroquinolinone derivatives | A549 (Lung) | G2/M phase arrest | Intrinsic and extrinsic pathways | nih.gov |

| Bis-quinoline compounds (2a-c ) | U937 (Leukemia) | Increase in sub-G1 peak | Caspase 3 activation | mdpi.com |

| PQQ | HL-60 (Leukemia) | Not specified | Mitochondrial-dependent pathway | nih.gov |

Inhibition of Key Signaling Pathways (e.g., PI3K/Akt/mTOR, BET proteins)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is a common feature in many cancers. nih.govyoutube.com This makes it an attractive target for cancer therapy, and numerous quinoline derivatives have been developed as inhibitors of this pathway. nih.govfrontiersin.orgnih.gov

One study identified PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) as a potent, second-generation mTOR inhibitor with an IC50 value of 64 nM. It acts as a dual mTORC1 and mTORC2 inhibitor, effectively blocking the entire PI3K-Akt-mTOR-p70S6K cascade in human leukemia cells. nih.gov Another series of novel 4-acrylamido-quinoline derivatives were designed as potent PI3K/mTOR dual inhibitors. frontiersin.orgnih.gov A representative compound, 8i , demonstrated remarkable inhibition of PI3Kα (IC50 = 0.50 to 2.03 nM) and significantly downregulated key biomarkers of the pathway, such as phosphorylated Akt and S6 ribosomal protein, at concentrations as low as 5 nM. frontiersin.orgnih.gov

The quinoline scaffold is considered a well-established template for creating PI3K/mTOR dual inhibitors. frontiersin.org The development of such dual inhibitors is a promising strategy, as the sole inhibition of mTOR can sometimes lead to the reactivation of PI3K through feedback loops, contributing to drug resistance. frontiersin.org

| Compound/Derivative Class | Target(s) | IC50 Values | Cell Line(s) | Reference |

| PQQ | mTOR | 64 nM | HL-60 (Leukemia) | nih.gov |

| 4-Acrylamido-quinolines (e.g., 8i ) | PI3Kα, mTOR | 0.50–2.03 nM (for PI3Kα) | PC3, HCT116 | frontiersin.orgnih.gov |

| Omipalisib (GSK2126458) | PI3K, mTOR | Not specified | Various | nih.gov |

| Quinoline 38 | PI3K, mTOR | 0.72 μM (PI3K), 2.62 μM (mTOR) | MCF-7 (Breast) | nih.gov |

Activity in Specific Cancer Cell Lines

The anticancer potential of 6-methoxy-2-methylquinolin-4-ol and its analogues has been investigated against various cancer cell lines. Research has explored how structural modifications to the quinoline core influence cytotoxicity and the ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy.

One area of focus has been the inhibition of P-glycoprotein (P-gp), a protein that pumps chemotherapy drugs out of cancer cells, leading to resistance. Studies have shown that certain derivatives of this compound can act as P-gp inhibitors. For instance, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated for their cytotoxic activity against both multidrug-resistant (P-gp-positive) and drug-sensitive gastric carcinoma cell lines (EPG85-257RDB and EPG85-257P, respectively). nih.gov While many of the synthesized compounds showed low to moderate toxicity on their own, some demonstrated significant P-gp inhibitory activity. nih.gov

Specifically, alcoholic quinoline derivatives, such as (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) and its p-tolyl analogue, were found to be potent inhibitors of the P-gp efflux pump. nih.gov At a concentration of 10 μM, these compounds were found to be 1.3-fold and 2.1-fold more potent than the reference drug verapamil, respectively. nih.gov This suggests that the presence of a hydroxylmethyl group at the 4-position of the quinoline ring plays a crucial role in P-gp inhibition. nih.gov

In addition to gastric cancer, quinoline derivatives have been tested against other cancer cell lines. For example, novel quinoline compounds have been designed as inhibitors and degraders of DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer. mdpi.com These compounds have shown antiproliferative activities in the submicromolar range against leukemic cell lines such as U937 and HL60. mdpi.com Some of these compounds were also found to induce the degradation of DNMT1 and DNMT3A proteins in HCT116 colon cancer cells, indicating a dual mechanism of action. mdpi.com

The table below summarizes the cytotoxic activity of selected 6-methoxy-2-arylquinoline analogues against gastric carcinoma cell lines.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5a ((6-methoxy-2-phenylquinolin-4-yl)methanol) | EPG85-257RDB (multidrug-resistant) | >50 | Demonstrated significant P-gp inhibition. nih.gov |

| 5a ((6-methoxy-2-phenylquinolin-4-yl)methanol) | EPG85-257P (drug-sensitive) | >50 | |

| 5b ((6-methoxy-2-(p-tolyl)quinolin-4-yl)methanol) | EPG85-257RDB (multidrug-resistant) | >50 | Showed potent P-gp inhibitory activity. nih.gov |

| 5b ((6-methoxy-2-(p-tolyl)quinolin-4-yl)methanol) | EPG85-257P (drug-sensitive) | >50 |

Antiviral and Anti-HIV Studies

The quinoline scaffold is a privileged structure in medicinal chemistry and has been the basis for the development of various antiviral agents. nih.gov Research into the antiviral properties of this compound and its analogues has shown promise against several viruses, including Human Immunodeficiency Virus (HIV).

A study focused on 6-aminoquinolone derivatives revealed their potential as anti-HIV-1 agents. nih.gov One particular compound, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was found to be the most active in inhibiting HIV-1 replication in C8166 human lymphoblastoid cell lines, with a 50% effective concentration (EC50) of 0.1 microM. nih.gov This was significantly more potent than analogues with cyclopropyl (B3062369) or tert-butyl substituents at the N-1 position. nih.gov The study also highlighted that replacing the C-6 amino group with a fluorine atom led to a decrease in antiviral activity. nih.gov The mechanism of action for these active quinolone derivatives is suggested to be through efficient interaction with the HIV TAR RNA. nih.gov

Furthermore, other quinoline derivatives have been investigated for their broad-spectrum antiviral activities. nih.govmdpi.com For instance, styrylquinoline derivatives have demonstrated anti-HIV activity. The versatility of the quinoline structure allows for the synthesis of a wide range of derivatives with potential applications against various viral infections. nih.gov

Antimalarial Efficacy and Related Investigations

The quinoline core is central to many antimalarial drugs, and research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. semanticscholar.org this compound and its analogues have been a focal point of these investigations.

Studies have shown that modifications to the quinoline scaffold can significantly impact antimalarial potency. For example, research on 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones revealed that substitution at the 3-position with various phenyl moieties led to compounds with low-nanomolar EC50 values against multi-drug-resistant P. falciparum strains (W2 and TM90-C2B). nih.govresearchgate.net These compounds were also found to selectively inhibit the Plasmodium cytochrome bc1 complex over the mammalian equivalent. nih.gov

In another study, 2-arylvinylquinolines were identified as fast-acting agents that target the trophozoite phase of asexual blood-stage parasites. The most promising compound from this series also showed potential for blocking malaria transmission. Structure-activity relationship studies indicated that a chlorine atom at the C6 position was generally superior to a fluorine atom or a methoxy (B1213986) substituent for antiplasmodial activity.

The table below presents the in vitro antimalarial activity of selected quinoline derivatives against P. falciparum.

| Compound | P. falciparum Strain | EC50 (nM) |

|---|---|---|

| 3-Ethyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | W2 (multi-drug resistant) | Low-nanomolar |

| 3-Ethyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | TM90-C2B (multi-drug resistant) | Low-nanomolar |

| 3-Phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | W2 (multi-drug resistant) | Low-nanomolar |

| 3-Phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | TM90-C2B (multi-drug resistant) | Low-nanomolar |

| Arylvinylquinoline 53 | Dd2 (CQ-resistant) | 155.0 ± 11.6 |

| Arylvinylquinoline 54 | Dd2 (CQ-resistant) | 95.9 ± 6.7 |

| Arylvinylquinoline 55 | Dd2 (CQ-resistant) | 281.3 ± 40.3 |

Other Reported Biological Activities

The versatile quinoline scaffold of this compound and its analogues has led to the exploration of a wide range of other biological activities.

Anti-inflammatory: Certain quinoline derivatives have been investigated for their anti-inflammatory properties. chemimpex.com For example, novel 1,2,4-triazine-quinoline hybrids have been shown to act as potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response through the dual inhibition of COX-2 and 15-LOX enzymes. nih.gov

Antileishmanial: The quinoline structure is also a promising template for the development of new antileishmanial agents. Synthetic analogues of naturally occurring quinoline alkaloids have demonstrated activity against Leishmania species. nih.gov For instance, 4-[6-[(6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol has shown high efficacy against Leishmania donovani infections in hamsters. nih.gov

Antioxidant: The antioxidant potential of quinoline derivatives is another area of active research. chemimpex.com Some compounds have exhibited potent inhibitory activity against the production of reactive oxygen species (ROS), suggesting their utility in combating oxidative stress-related conditions. nih.gov

Antihypertensive: Analogues of this compound have been synthesized and evaluated for their antihypertensive effects. A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were developed as potential alpha 1-adrenoceptor antagonists, with several propanediamine derivatives showing good antihypertensive activity in spontaneously hypertensive rats. nih.gov

Cardiotonic, Anticonvulsant, Anthelmintic, and Antiprotozoal Activities: While specific studies on this compound for these activities are less common, the broader class of quinoline compounds has been investigated for a wide spectrum of pharmacological effects, including cardiotonic, anticonvulsant, anthelmintic, and antiprotozoal properties. nih.govmdpi.com The inherent biological activity of the quinoline nucleus makes it a valuable starting point for the design of new therapeutic agents in these areas.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Requirements for Biological Potency

The biological potency of quinoline (B57606) derivatives is highly dependent on the nature and position of various substituents on the core ring structure. For compounds based on the 6-methoxyquinoline (B18371) scaffold, several structural features have been identified as critical for specific biological activities, such as the inhibition of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer.

Research into a series of 6-methoxy-2-arylquinoline analogues has revealed that the substituent at the 4-position of the quinoline ring plays a pivotal role. nih.govnih.gov Specifically, the presence of a hydroxymethyl group at this position has been identified as a key factor for potent P-gp efflux inhibition. nih.govnih.govresearchgate.net This highlights that not just the presence of a substituent, but its specific chemical nature (e.g., an alcohol versus a carboxylic acid) is a critical determinant of biological function.

Impact of Substituents on Pharmacological Profiles

The pharmacological profile of quinoline-based compounds can be finely tuned by altering the substituents on the heterocyclic and carbocyclic rings.

Methoxy (B1213986) Group: The methoxy group, particularly at the 6-position, is a common feature in many biologically active quinoline derivatives. researchgate.net This group is known to be electron-donating, which can influence the electronic properties of the entire quinoline ring system. In some contexts, the presence of a methoxy group is crucial for activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to play a significant role in their anticancer activity. researchgate.net However, in other cases, its removal can abolish activity, suggesting a synergistic effect with other substituents.

Methyl Group: The 2-methyl group in 6-Methoxy-2-methylquinolin-4-ol is a key part of its core structure. While this specific compound has been used as a scaffold for further modifications, studies on related quinoline derivatives show that the size and nature of the substituent at the 2-position are critical. Replacing the methyl group with larger aryl groups, for example, has been a successful strategy in developing potent P-gp inhibitors. nih.govnih.govresearchgate.net The introduction of a methyl group at other positions, such as the 6-position in combretastatin (B1194345) A-4 analogues, has also been shown to produce impressive antiproliferative potency. mdpi.com

Halogen Substituents: The introduction of halogen atoms, such as chlorine or fluorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In quinoline derivatives, halogenation can enhance activity. For example, in a series of quinoline-based α-glucosidase inhibitors, a chloro or fluoro substitution on a phenyl ring at the 4-position resulted in the most potent derivatives. nih.gov The position of the halogen is also critical; moving a fluoro group from the 4-position to the 3-position on the phenyl ring led to a significant decrease in inhibitory action. nih.gov

Aryl Rings: The incorporation of aryl rings, particularly at the 2- and 4-positions of the quinoline scaffold, has been extensively explored. Diaryl-substituted quinolines are integral components of various bioactive agents with a wide range of activities, including anticancer, antifungal, and anti-inflammatory properties. researchgate.net In the context of P-gp inhibition, the nature of the aryl group at the 2-position of 6-methoxyquinolines influences potency. For instance, derivatives with an unsubstituted phenyl ring or a p-tolyl group at this position have shown significant activity. nih.gov

Design Principles for Enhanced Activity and Selectivity

The development of quinoline derivatives with improved therapeutic properties is guided by several key design principles derived from extensive SAR studies.

A primary strategy involves the targeted modification of specific functional groups to enhance interaction with the biological target. A clear example is the reduction of a carboxylic acid group at the 4-position of 6-methoxy-2-arylquinolines to a hydroxymethyl group. nih.govnih.gov This modification led to a significant increase in P-gp inhibitory activity, demonstrating that subtle changes can have a profound impact on potency. nih.govnih.govresearchgate.net

Another important principle is the strategic introduction of substituents to optimize the molecule's electronic and steric properties. For instance, adding bulky substituents at certain positions can enhance antiproliferative activity. frontiersin.org The use of 3D-QSAR (Quantitative Structure-Activity Relationship) models helps to identify regions of the molecule where modifications would be beneficial. These models can generate contour maps that indicate where steric bulk or specific electronic features (positive or negative) would enhance inhibitory activity, guiding the design of new, more potent analogues. mdpi.com

Furthermore, creating hybrid molecules by combining the quinoline scaffold with other pharmacophoric fragments is a widely used design principle. This approach aims to develop multi-target agents or to enhance the activity against a single target. frontiersin.orgresearchgate.net For example, linking the quinoline core to fragments like triazoles or oxadiazoles (B1248032) has been explored to develop new antitubercular agents. frontiersin.org

Targeted Modifications for Specific Biological Interactions

To achieve desired therapeutic outcomes, medicinal chemists make targeted modifications to the this compound scaffold to optimize its interaction with specific biological targets.

A prime example is the development of P-gp inhibitors to overcome multidrug resistance in cancer. unipi.itmdpi.com Starting with a 6-methoxy-2-arylquinoline-4-carboxylic acid scaffold, researchers specifically targeted the carboxylic acid group for modification. nih.govresearchgate.net The initial compounds with the carboxylic acid group showed some P-gp inhibitory activity. However, based on the hypothesis that a hydrogen bond donor/acceptor at this position would be beneficial, the carboxylic acid was reduced to an alcohol (hydroxymethyl group). The resulting alcoholic derivatives, such as (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644), were found to be significantly more potent P-gp inhibitors, with activity surpassing that of the reference drug verapamil. nih.govnih.gov This demonstrates a clear, targeted modification designed to enhance a specific biological interaction.

The table below illustrates the targeted modifications made to the 6-methoxy-2-arylquinoline scaffold and the resulting impact on P-gp inhibitory activity.

Data derived from studies on 6-methoxy-2-arylquinoline analogues. nih.govnih.gov

Similarly, modifications at the C-3 and C-6 positions of the quinoline scaffold have been explored to develop selective inhibitors of c-Met kinase, a target in cancer therapy. nih.gov These targeted structural changes are essential for shifting the biological activity of the parent molecule towards a specific and desired pharmacological effect, while potentially reducing off-target interactions.

Mechanistic Insights into the Biological Actions of 6 Methoxy 2 Methylquinolin 4 Ol Derivatives

Molecular Target Identification and Validation

The biological effects of 6-methoxy-2-methylquinolin-4-ol derivatives are initiated by their interaction with specific molecular targets. Research has identified several key proteins and enzymes whose inhibition by these compounds leads to downstream therapeutic effects, ranging from antibacterial to anticancer activities.

DNA Gyrase and Topoisomerase IV: Quinoline (B57606) derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comgoogle.com These enzymes are crucial for bacterial survival as they manage DNA supercoiling, a process essential for DNA replication, transcription, and recombination. mdpi.comgoogle.com By inhibiting these enzymes, quinoline compounds disrupt vital cellular functions, ultimately leading to bacterial cell death. The inhibition of DNA gyrase and topoisomerase IV is a primary mechanism for the antibacterial activity observed in this class of compounds. mdpi.combac-lac.gc.ca

Cytochrome bc1 Complex: The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in both bacteria and eukaryotic parasites. Quinoline-based compounds have been identified as potent inhibitors of this complex. mdpi.comresearchgate.net Specifically, derivatives built on a 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold have proven effective against Mycobacterium tuberculosis (Mtb) by targeting the QcrB subunit of its cytochrome bc1 complex. researchgate.netresearchgate.net This inhibition disrupts the pathogen's respiratory chain, leading to growth inhibition of both drug-susceptible and drug-resistant Mtb strains. mdpi.com Similarly, in the context of malaria, 4(1H)-quinolones are known to target the cytochrome bc1 complex of the parasite, which is the basis of their antimalarial action. nih.gov

BET Proteins: In the realm of oncology, derivatives incorporating the 6-methoxy-2-methyl-quinoline moiety have been developed as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). mdpi.com These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a central role in gene transcription regulation. By binding to the bromodomains of BET proteins, these quinoline derivatives block their function, leading to the downregulation of key oncogenes like c-MYC and subsequent inhibition of cancer cell growth. The design of compounds like 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole has led to orally bioavailable BET inhibitors with significant antitumor activity in leukemia and breast cancer models. mdpi.com

| Molecular Target | Organism/Disease | Mechanism of Action | Example Derivative Class |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | Bacteria | Inhibition of DNA replication and repair. mdpi.com | Quinolones mdpi.com |

| Cytochrome bc1 complex (QcrB) | Mycobacterium tuberculosis, Malaria | Inhibition of cellular respiration. researchgate.netnih.gov | 4-(Arylalkyl)thio-6-methoxy-2-methylquinolines researchgate.net |

| BET Bromodomains | Cancer (Leukemia, Breast Cancer) | Epigenetic modulation, downregulation of oncogenes. mdpi.com | 9H-pyrimido[4,5-b]indoles with quinoline moiety mdpi.com |

Cellular Pathway Modulation

The binding of this compound derivatives to their molecular targets triggers a cascade of events that modulate various cellular pathways. These alterations are the direct cause of the observed cytotoxic or cytostatic effects on cancer cells and pathogens.

Microtubule Assembly: Certain quinoline-based analogues function as potent inhibitors of microtubule assembly. researchgate.net Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds prevent its polymerization. wgtn.ac.nz This disruption of microtubule dynamics halts the cell cycle and can ultimately trigger programmed cell death, or apoptosis. wgtn.ac.nz

Cell Cycle Arrest and Apoptosis: A common consequence of the action of quinoline derivatives in cancer cells is the induction of cell cycle arrest, frequently in the G2/M phase. researchgate.netresearchgate.netresearchgate.net This arrest is a direct result of the disruption of processes like DNA replication (via topoisomerase inhibition) or mitotic spindle formation (via tubulin inhibition). researchgate.net Following prolonged cell cycle arrest, cancer cells often initiate apoptosis. researchgate.netresearchgate.netbiorxiv.org Flow cytometry analyses have confirmed that treatment with quinoline analogues leads to an increase in apoptotic cell populations. researchgate.net

Inhibition of Lipid Kinases: The phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival. researchgate.net Some quinoline derivatives have been found to exert their anticancer effects, at least in part, by inhibiting lipid kinases within this pathway. researchgate.netgoogle.com For example, sphingosine (B13886) kinases (SphKs), which are associated with various human cancers, have been identified as potential targets. tandfonline.com Inhibition of these kinases disrupts the signaling networks that cancer cells rely on for proliferation and survival. researchgate.net

| Cellular Pathway | Effect | Underlying Molecular Action |

|---|---|---|

| Microtubule Dynamics | Inhibition of microtubule assembly. researchgate.net | Binding to tubulin, disrupting mitotic spindle formation. |

| Cell Cycle Progression | Arrest in G2/M phase. researchgate.net | Disruption of mitosis or DNA replication. researchgate.net |

| Apoptosis | Induction of programmed cell death. researchgate.netresearchgate.net | Triggered by sustained cell cycle arrest or pathway inhibition. researchgate.net |

| Lipid Kinase Signaling (e.g., PI3K/AKT/mTOR) | Inhibition of pro-survival signaling. researchgate.net | Inhibition of kinases like SphK1. tandfonline.com |

Resistance Mechanisms and Overcoming Challenges

The efficacy of antimicrobial and anticancer agents can be compromised by the development of resistance. Understanding these mechanisms is crucial for designing next-generation compounds that can circumvent these challenges.

QcrB Mutations: For quinoline derivatives that target the cytochrome bc1 complex of M. tuberculosis, a primary resistance mechanism involves mutations in the target protein itself. researchgate.net Specifically, mutations in the qcrB gene, which encodes the QcrB subunit, can alter the drug-binding site, reducing the inhibitor's affinity and rendering the drug ineffective. researchgate.netresearchgate.net The development of new analogues involves testing them against known QcrB mutant strains to ensure they retain activity. researchgate.net Similarly, for antimalarial 4(1H)-quinolones that also target the cytochrome bc1 complex, cross-resistance with existing drugs like atovaquone, which has a similar target, is a significant concern. nih.gov

Overcoming Challenges: One of the significant challenges in cancer chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. Researchers have designed and synthesized 6-methoxy-2-arylquinoline analogues that act as potent P-gp inhibitors. acs.org By co-administering these compounds with standard chemotherapeutics, it may be possible to reverse P-gp-mediated MDR. Studies have shown that certain alcoholic quinoline derivatives are more potent P-gp inhibitors than the reference drug verapamil, highlighting a promising strategy to overcome this resistance mechanism. acs.org

Computational Chemistry and in Silico Approaches in 6 Methoxy 2 Methylquinolin 4 Ol Research

Density Functional Theory (DFT) Calculations for Molecular Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-Methoxy-2-methylquinolin-4-ol and its derivatives, DFT calculations are instrumental in determining various molecular descriptors that help in understanding the molecule's reactivity, stability, and potential interactions with biological targets. These descriptors provide a quantitative basis for developing structure-activity relationships.

Key molecular descriptors for this compound, such as its molecular weight, LogP (a measure of lipophilicity), and topological polar surface area (TPSA), have been computationally determined. nih.govuni.lu These descriptors are crucial for predicting the pharmacokinetic properties of the molecule. For instance, the XlogP value of 1.9 suggests a moderate level of lipophilicity. nih.gov The topological polar surface area of 38.3 Ų provides insight into the molecule's potential for membrane permeability. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H11NO2 | nih.gov |

| Molecular Weight | 189.21 g/mol | nih.gov |

| XlogP | 1.9 | nih.gov |

| Topological Polar Surface Area | 38.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of QSAR are applied to broader classes of quinoline (B57606) derivatives to understand their therapeutic potential. researchgate.netnih.gov

The development of QSAR models for quinoline derivatives often involves the calculation of various molecular descriptors, followed by the use of statistical methods to build a predictive model. These models can help in identifying the key structural features that are important for a particular biological activity, such as the inhibition of a specific enzyme or receptor. The accuracy and reliability of QSAR models are crucial for their application in drug design. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, molecular docking is used to predict the interaction between a small molecule ligand and a protein receptor. This information can be used to understand the mechanism of action of a drug and to design new drugs with improved efficacy and selectivity.

Molecular docking studies have been performed on derivatives of this compound to predict their binding affinity to various biological targets. For example, in a study of 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors, docking studies were carried out on a homology-modeled human P-gp. nih.gov The results of these studies can provide insights into the binding mode of the compounds and help to explain their biological activity. Another study on thiopyrano[2,3-b]quinoline derivatives reported binding affinities against the anticancer peptide CB1a, with values ranging from -5.3 to -6.1 kcal/mol. nih.gov

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | nih.gov |

| 6-methoxy-2-arylquinoline analogues | P-glycoprotein (P-gp) | Not explicitly stated in provided text | nih.gov |

Prediction of Preclinical Pharmacokinetic Profiles (e.g., microsomal stability)

The prediction of preclinical pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME), is a critical step in the drug discovery process. In silico models are increasingly being used to predict these properties, as they can save time and resources compared to in vitro and in vivo studies. nih.govresearchgate.net

For this compound and its derivatives, in silico tools can be used to predict properties like human intestinal absorption and potential for blood-brain barrier penetration. nih.gov One important aspect of metabolism is microsomal stability, which refers to the susceptibility of a compound to metabolism by enzymes in the liver microsomes. nih.govresearchgate.netnih.gov Machine learning models have been developed to predict the metabolic stability of compounds in both rat and human liver microsomes, which can aid in the early assessment of drug candidates. nih.govresearchgate.net While specific data for this compound is not provided, the methodologies are applicable to this compound.

| Predicted Property | Finding | Source |

|---|---|---|

| Human Intestinal Absorption | Predicted to be good (at least >76%) | nih.gov |

| Aqueous Solubility (QPlogS) | > -5 | nih.gov |

| Lipophilicity (clogP) | < 3.6 | nih.gov |

| hERG Channel Inhibition Risk (QPlogHERG) | Predicted to be low (≥ -5.3) | nih.gov |

| Caco-2 Cell Permeability (QPPCaco) | Low for carboxylic acid derivatives (< 500) | nih.gov |

Future Directions and Therapeutic Potential

Development as Novel Therapeutic Agents

The unique structure of 6-Methoxy-2-methylquinolin-4-ol, featuring methoxy (B1213986) and methyl groups on the quinoline (B57606) core, makes it a valuable building block in drug discovery. chemimpex.com Researchers are actively exploring its potential in developing new pharmaceuticals, particularly in the realms of anticancer and anti-inflammatory agents. chemimpex.com The diverse biological properties of quinoline derivatives, including antimicrobial, antioxidant, and antimalarial activities, further underscore the therapeutic promise of this compound family. mdpi.com

Derivatives of this compound are being designed and synthesized to enhance their therapeutic efficacy. For instance, a series of 6-methoxy-2-arylquinoline analogues have been developed as P-glycoprotein (P-gp) inhibitors. nih.gov P-gp is a protein that can cause multidrug resistance in cancer cells by pumping chemotherapy drugs out of the cell. nih.gov By inhibiting P-gp, these quinoline derivatives can increase the intracellular concentration of anticancer drugs, potentially overcoming drug resistance. nih.gov Specifically, alcoholic derivatives like (6-methoxy-2-phenylquinolin-4-yl)methanol (B11856644) have shown potent P-gp inhibitory activity. nih.gov

Furthermore, novel quinoline derivatives are being investigated for their antileishmanial activity. One such compound, 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, has demonstrated significant efficacy in reducing parasite load in preclinical models, suggesting its potential as a future antileishmanial drug. nih.gov The development of new analogues continues to be a focus, with the aim of improving biological efficacy against various diseases. mdpi.com

Combination Therapies and Drug Synergy

The potential of this compound and its derivatives extends to their use in combination with other therapeutic agents to achieve synergistic effects. Drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy to enhance treatment efficacy and combat drug resistance. mdpi.com

In the context of cancer therapy, the P-gp inhibitory action of 6-methoxy-2-arylquinoline analogues is a prime example of synergistic potential. nih.gov By combining these compounds with conventional chemotherapy drugs, it may be possible to enhance the effectiveness of the anticancer treatment, especially in resistant tumors. nih.gov

Moreover, the concept of creating hybrid molecules that combine the quinolinone scaffold with other pharmacologically active moieties is being explored. For instance, hybrid compounds of quinolinone and cinnamic or benzoic acid derivatives have been synthesized and evaluated for their combined anti-inflammatory and antioxidant activities. mdpi.com The idea is to develop multi-target agents that can address different aspects of a disease simultaneously. mdpi.com The synergistic interactions between plant-derived bioactive compounds, such as those with a quinoline core, and pharmaceutical drugs can improve drug performance by enhancing bioavailability and managing biological processes. mdpi.com

Exploration of New Biological Targets and Pathways

A crucial aspect of future research on this compound and its analogues is the identification of new biological targets and the elucidation of their mechanisms of action. While some targets are known, a deeper understanding of the molecular pathways involved will open up new therapeutic avenues.

Recent studies have focused on designing quinoline derivatives as inhibitors of specific enzymes and proteins that are critical in disease processes. For example, derivatives have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. mdpi.com Another area of investigation is the inhibition of the Mycobacterium tuberculosis cytochrome bc1 complex, which is essential for the survival of the tuberculosis-causing bacterium. nih.gov Novel 4-alkoxyquinolines have shown potent and selective activity against both drug-susceptible and multidrug-resistant M. tuberculosis strains. nih.gov

Researchers are also exploring the potential of quinoline derivatives to target tubulin, a key component of the cytoskeleton involved in cell division. nih.gov By disrupting microtubule dynamics, these agents can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov The development of BET bromodomain inhibitors based on a quinoline scaffold is another promising direction, with potential applications in cancer and inflammatory diseases. nih.govacs.org

Advancements in Synthetic Methodologies for Novel Analogues

The exploration of the therapeutic potential of this compound is intrinsically linked to the development of efficient and versatile synthetic methods for its novel analogues. Medicinal chemists are continuously working on new synthetic strategies to create a diverse library of quinoline derivatives for biological screening. nih.gov

Traditional methods for quinoline synthesis, such as the Doebner, Skraup, and Conrad-Limpach reactions, are being refined and new, more efficient procedures are being developed. nih.govsci-hub.se For example, a one-pot, three-component method using trifluoroacetic acid as a catalyst has been employed to synthesize 6-iodo-substituted carboxy-quinolines. nih.gov This approach offers advantages like rapid reaction times and high product yields. nih.gov

The Doebner reaction, which is used to synthesize quinoline-4-carboxylic acids, has been further studied to understand and control the formation of by-products, leading to the synthesis of new 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se Researchers have also developed a metal-free method for the synthesis of 2-methylquinolines by condensing anilines with vinyl ethers in the presence of iodine. researchgate.net These advancements in synthetic chemistry are crucial for generating novel structures with improved pharmacological properties and for conducting extensive structure-activity relationship (SAR) studies. nih.govnih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Methoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : Three synthetic procedures (A, B, C) have been reported, yielding 7%, 20%, and 41%, respectively . Procedure C (highest yield) likely optimizes stoichiometry, solvent selection, or catalytic conditions. Key steps include cyclization of precursors under reflux and purification via recrystallization. Characterization via and NMR confirms structure (e.g., δ 11.53 ppm for hydroxyl, 3.81 ppm for methoxy) . Researchers should compare solvent systems (e.g., ethanol vs. dioxane-acetic acid) and temperature gradients to improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

Q. How is the antimycobacterial activity of this compound evaluated in preliminary screens?

- Methodological Answer : Use whole-cell assays against M. tuberculosis H37Rv, with isoniazid (INH) as a reference (MIC = 0.44 μM for active analogs) . Prepare serial dilutions in 7H9 media, incubate for 7–14 days, and measure MICs. Note: this compound (3b) showed no activity (MIC >31 μM), highlighting the need for structural optimization .

Advanced Research Questions

Q. Why does this compound lack antimycobacterial activity despite structural similarity to active quinoline derivatives?

- Methodological Answer : Structural analysis reveals the absence of a critical N-arylamide group at the 4-position, which is required for target binding (e.g., lead compound 2 in ). Molecular docking studies or competitive binding assays with mycobacterial enzymes (e.g., InhA) can identify steric or electronic mismatches. Additionally, bulky lipophilic substituents enhance activity in analogs, suggesting 3b’s methyl group is insufficient .

Q. How can researchers resolve contradictions in activity data between this compound and its analogs?

- Methodological Answer : Conduct comparative SAR studies:

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Functionalize the 6-amino or 4-hydroxy positions to introduce heterocycles:

- React with salicylaldehyde to form Schiff bases (e.g., 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol) .

- Synthesize thiourea derivatives (e.g., N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea) and cyclize with bromoacetophenone to form thiazolidinones .

- Evaluate derivatives for antimicrobial, antiviral, or anticancer activity using panel-based assays.

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.